甲基4-乙酰氧基-1H-吲哚-6-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

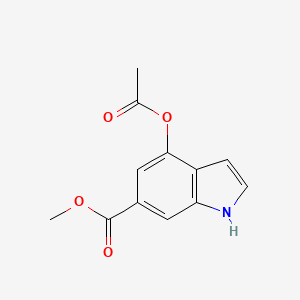

“Methyl 4-acetoxy-1H-indole-6-carboxylate” is an organic compound with a special indole structure and contains ester and acetate groups . It is a colorless or light yellow solid, stable at room temperature and pressure .

Synthesis Analysis

The preparation of “Methyl 4-acetoxy-1H-indole-6-carboxylate” is usually carried out by chemical synthesis methods. A common preparation method is to protect the 6-carboxyl group on the indole ring as an ester group, and then acetylation reaction in the presence of acetic anhydride and base to produce methyl formate .Molecular Structure Analysis

The molecular formula of “Methyl 4-acetoxy-1H-indole-6-carboxylate” is C12H11NO4 . Its molecular weight is 233.22g/mol .Chemical Reactions Analysis

“Methyl 4-acetoxy-1H-indole-6-carboxylate” has a wide range of uses in the field of organic synthesis. It is often used as an intermediate in the synthesis of drugs, such as antibacterial drugs and anticancer drugs .Physical And Chemical Properties Analysis

“Methyl 4-acetoxy-1H-indole-6-carboxylate” is soluble in solution in organic solvents such as ethanol, dichloromethane, and acetone, but poorly soluble in water . It should be stored at 0-8C .科学研究应用

合成构象受限色氨酸衍生物:已合成新型3,4-融合色氨酸类似物,包括与甲基4-乙酰氧基-1H-吲哚-6-羧酸酯相关的衍生物,用于肽和肽酰胺构象阐明研究。这些衍生物具有一个环,将α-碳和吲哚环的4位连接起来,限制构象的灵活性,同时使胺基和羧基可自由进行进一步衍生 (Horwell, Nichols, Ratcliffe, & Roberts, 1994)。

吲哚及相关化合物的合成研究:对(E)-6-乙酰氧基-6-[1-(苯基磺酰基)-1H-吡咯-3-基]-2-己烯酸甲酯的环化研究导致了甲基1-(苯基磺酰基)-1H-吲哚-7-乙酸酯及相关化合物的合成。这些研究有助于新的取代吲哚的合成方法 (Yokoyama, Suzuki, Matsumoto, Sunaga, Tani, & Murakami, 1991)。

溴化色氨酸生物碱的研究:对Thorectandra和Smenospongia海绵的研究产生了几种溴化色氨酸衍生物,包括类似于甲基4-乙酰氧基-1H-吲哚-6-羧酸酯的化合物。发现这些化合物抑制了表皮葡萄球菌的生长,表明具有潜在的抗微生物特性 (Segraves & Crews, 2005)。

吲哚-2-羰肼和噁二唑的合成:已合成新型吲哚-2-羰肼和2-(吲哚-2-基)-1,3,4-噁二唑,起始物为甲基吲哚-2-羧酸酯衍生物。这些化合物表现出有希望的抗氧化和乙酰胆碱酯酶抑制性能,突显了它们在治疗应用中的潜力 (Bingul, Saglam, Kandemir, Boğa, & Sengul, 2019)。

电化学氧化研究:对吲哚-3-乙酸的电化学氧化进行了研究,这是一种结构类似于甲基4-乙酰氧基-1H-吲哚-6-羧酸酯的化合物。这项研究揭示了在酸性介质中形成的机制和产物,有助于理解吲哚衍生物的反应性 (Hu & Dryhurst, 1993)。

安全和危害

“Methyl 4-acetoxy-1H-indole-6-carboxylate” is an organic compound, and protective measures need to be paid attention to during use. It may cause irritation to the eyes, skin, and respiratory system. Appropriate protective equipment, such as lab gloves, goggles, and protective masks, should be worn when in use. At the same time, it should be operated in a well-ventilated place and avoid inhaling its vapor. In case of contact with skin or eyes, rinse with plenty of water and seek medical assistance .

属性

IUPAC Name |

methyl 4-acetyloxy-1H-indole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7(14)17-11-6-8(12(15)16-2)5-10-9(11)3-4-13-10/h3-6,13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPCMLXELAQFGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC2=C1C=CN2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(Acetyloxy)-1H-Indole-6-Carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone](/img/structure/B1359621.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone](/img/structure/B1359622.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-methoxybenzophenone](/img/structure/B1359624.png)

![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone](/img/structure/B1359625.png)

![2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359626.png)

![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1359629.png)

![2,3-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359630.png)